molecular formula C22H20N2O2S B7857629 N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide

Cat. No.: B7857629
M. Wt: 376.5 g/mol
InChI Key: GYZVCZIFOZJIOO-UHFFFAOYSA-N
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Description

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C22H20N2O2S. This compound features a unique structure combining an indole moiety, a thiophene ring, and a benzoyl group, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and conditions, such as the use of SnCl2 and NaOAc in THF, are employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes involving indole and thiophene derivatives.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole and thiophene moieties can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide is unique due to its combination of indole, thiophene, and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a complex structure that includes an indole moiety and a thiophene ring. This structural configuration is believed to contribute to its biological activity, particularly in inhibiting certain enzymes and affecting cellular processes.

1. Inhibition of Tyrosinase Activity
One of the key biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies have shown that the compound exhibits potent inhibitory effects on mushroom tyrosinase, with IC50 values indicating strong activity compared to standard inhibitors like kojic acid. For instance, analogs derived from similar structures demonstrated IC50 values as low as 0.08 µM, suggesting that modifications to the core structure can enhance inhibitory potency .

2. Anticancer Properties
The compound has also been investigated for its anticancer properties. It is part of a class of benzothiophene amide derivatives that have shown promise in inhibiting histone deacetylase (HDAC) activity, leading to the induction of apoptosis in neoplastic cells. This mechanism is particularly relevant for treating various cancers characterized by uncontrolled cell proliferation .

Efficacy in Cell-Based Studies

Research involving B16F10 murine melanoma cells has demonstrated that this compound and its analogs effectively reduce melanin production without exhibiting significant cytotoxicity at concentrations below 20 µM over 48 to 72 hours .

Comparative Analysis

The following table summarizes the IC50 values for various compounds related to tyrosinase inhibition:

CompoundIC50 (µM)Reference
Kojic Acid24.09
This compoundTBDTBD
Analog 1 (from similar structure)3.82
Analog 3 (most potent)0.08

Case Studies

Case Study 1: Antimelanogenic Effects
In a study focused on antimelanogenic effects, several analogs of the compound were tested for their ability to inhibit melanin synthesis in B16F10 cells. The results indicated that while some analogs were effective at low concentrations, others exhibited cytotoxicity, leading researchers to exclude them from further testing .

Case Study 2: Cancer Treatment Potential
Another investigation highlighted the ability of benzothiophene derivatives, including our compound of interest, to induce apoptosis in cancer cell lines through HDAC inhibition. The study reported significant reductions in cell viability in treated groups compared to controls, emphasizing the therapeutic potential against various cancers .

Properties

IUPAC Name

N-[[1-(3-methylbenzoyl)-2,3-dihydroindol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-15-4-2-5-18(12-15)22(26)24-10-9-17-13-16(7-8-19(17)24)14-23-21(25)20-6-3-11-27-20/h2-8,11-13H,9-10,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZVCZIFOZJIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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